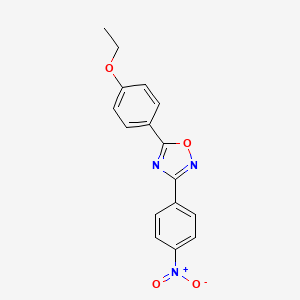![molecular formula C19H24N2O3 B5722739 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5722739.png)
5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as F15599, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol acts as a selective agonist for the 5-HT1A receptor, which is a subtype of serotonin receptor. Activation of the 5-HT1A receptor has been associated with anxiolytic, antidepressant, and antipsychotic effects. 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has also been shown to have high selectivity for the 5-HT1A receptor, which may reduce the risk of side effects associated with non-selective serotonin receptor agonists.
Biochemical and Physiological Effects:
5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to increase the release of serotonin in certain brain regions, including the prefrontal cortex and hippocampus. This effect may contribute to the anxiolytic and antidepressant effects of 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol. 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has also been shown to decrease the activity of certain brain regions that are involved in the regulation of stress and anxiety, such as the amygdala and hypothalamus.
実験室実験の利点と制限
One advantage of 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is its high selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is its relatively low potency compared to other 5-HT1A receptor agonists, which may limit its usefulness in certain experiments.
将来の方向性
Future research on 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol could focus on its potential therapeutic applications in various fields, including psychiatry, oncology, and neurology. Additionally, further studies could investigate the mechanisms underlying the anxiolytic, antidepressant, and antipsychotic effects of 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, as well as its potential side effects and interactions with other drugs. Finally, the development of more potent and selective analogs of 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol could enhance its usefulness as a research tool and potential therapeutic agent.
合成法
The synthesis of 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol involves the reaction of 2-methoxyphenylpiperazine with 5-methoxy-2-nitrophenol in the presence of sodium borohydride. The resulting compound is then treated with hydrochloric acid to obtain 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol.
科学的研究の応用
5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been studied for its potential therapeutic properties in various fields, including neuroscience, psychiatry, and oncology. In neuroscience, 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been investigated as a potential treatment for schizophrenia and other psychotic disorders. In oncology, 5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been studied for its potential to inhibit the growth of cancer cells.
特性
IUPAC Name |
5-methoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-23-16-8-7-15(18(22)13-16)14-20-9-11-21(12-10-20)17-5-3-4-6-19(17)24-2/h3-8,13,22H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVHZUBKSJRWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5429462 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

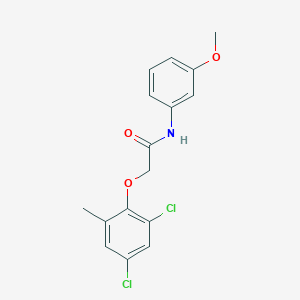

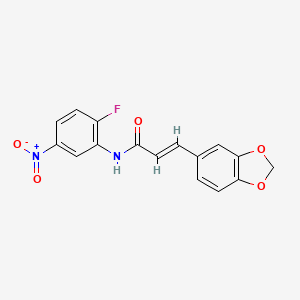
![3-chloro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B5722682.png)
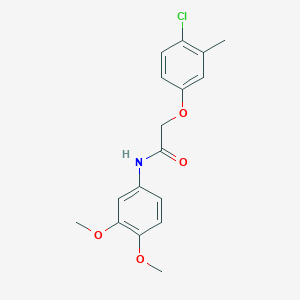
![N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5722716.png)
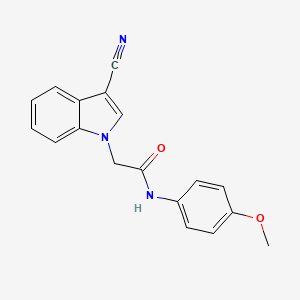
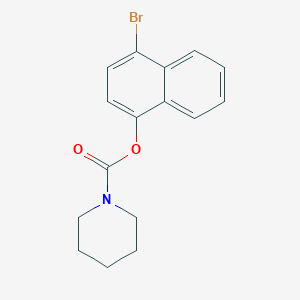
![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)


![1-[3-(trifluoromethyl)benzyl]azepane](/img/structure/B5722765.png)
![{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722766.png)
